2-(Trifluoromethyl)-5-pyrimidineacetic acid
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Overview
Description
2-(Trifluoromethyl)-5-pyrimidineacetic acid: is a fluorinated organic compound that belongs to the class of pyrimidine derivatives The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method is the nucleophilic substitution reaction, where a pyrimidine derivative with a suitable leaving group (such as a halide) reacts with a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of trifluoromethylation reagents such as Ruppert’s reagent (CF3SiMe3) under catalytic conditions .
Industrial Production Methods:
Industrial production of 2-(Trifluoromethyl)-5-pyrimidineacetic acid may involve large-scale nucleophilic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) and trifluoromethyl sulfonates are employed under basic conditions.
Major Products:
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry:
This modification can enhance the chemical stability and bioavailability of the resulting compounds .
Biology:
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates .
Medicine:
The compound is explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry:
In the industrial sector, 2-(Trifluoromethyl)-5-pyrimidineacetic acid is used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5-pyrimidineacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing hydrophobic interactions and electronic effects. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications in pharmaceuticals and agrochemicals.
5-(Trifluoromethyl)pyrimidine: A closely related compound with a trifluoromethyl group at a different position on the pyrimidine ring.
2-(Trifluoromethyl)benzoic acid: A benzoic acid derivative with a trifluoromethyl group, used in similar applications.
Uniqueness:
2-(Trifluoromethyl)-5-pyrimidineacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the acetic acid moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyrimidin-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6-11-2-4(3-12-6)1-5(13)14/h2-3H,1H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKOJQWAXPSWRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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